Product packaging for Phenol, octyl-, dihydrogen phosphate(Cat. No.:CAS No. 34332-94-0)

Phenol, octyl-, dihydrogen phosphate

Cat. No.: B049528
CAS No.: 34332-94-0
M. Wt: 286.3 g/mol
InChI Key: LCQIKBDZONOEOA-UHFFFAOYSA-N
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Description

Phenol, octyl-, dihydrogen phosphate (CAS 26762-90-3, C₁₄H₂₃O₄P) is an organophosphate ester derived from octylphenol and phosphoric acid. Its molecular structure consists of a phenolic ring substituted with an octyl chain and a dihydrogen phosphate group. This compound is characterized by its amphiphilic nature, combining hydrophobic (octylphenol) and hydrophilic (phosphate) regions. It is primarily utilized in industrial applications, such as surfactants, corrosion inhibitors, and plasticizers, due to its ability to stabilize emulsions and interact with metal surfaces .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H23O4P B049528 Phenol, octyl-, dihydrogen phosphate CAS No. 34332-94-0

Properties

CAS No.

34332-94-0

Molecular Formula

C14H23O4P

Molecular Weight

286.3 g/mol

IUPAC Name

(4-octylphenyl) dihydrogen phosphate

InChI

InChI=1S/C14H23O4P/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)18-19(15,16)17/h9-12H,2-8H2,1H3,(H2,15,16,17)

InChI Key

LCQIKBDZONOEOA-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=CC=C(C=C1)OP(=O)(O)O

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)OP(=O)(O)O

Other CAS No.

26762-90-3

Synonyms

p-Octyl-phenol Dihydrogen Phosphate;  Mono-p-octylphenyl Dihydrogen Phosphate;  4-Octyl-phenol Dihydrogen Phosphate

Origin of Product

United States

Scientific Research Applications

Industrial Applications

Phenol, octyl-, dihydrogen phosphate is utilized in several industrial sectors:

  • Surfactants : Its surfactant properties make it valuable in formulations for detergents, emulsifiers, and wetting agents. It enhances the solubility of organic compounds in water, facilitating their use in cleaning products and industrial processes.
  • Waterproofing Agents : The compound is employed in waterproofing applications for building materials such as cement and concrete. Its ability to form complexes with metals can improve the durability and performance of these materials .
  • Agricultural Chemicals : Used as a surfactant in pesticides and herbicides, it aids in the dispersion and effectiveness of active ingredients .
  • Cosmetics and Personal Care Products : Due to its emulsifying properties, it is included in formulations for creams, lotions, and other personal care items .

Biological Activities

Research indicates that phenolic compounds like this compound exhibit significant biological activities:

  • Antimicrobial Properties : Studies have shown that this compound can disrupt cellular membranes and interfere with metabolic processes in microorganisms, making it a candidate for use in antimicrobial formulations.
  • Endocrine Disruption Potential : Due to its structural similarity to natural hormones, there are concerns regarding its potential endocrine-disrupting effects, which necessitate further investigation into its safety profile.

Environmental Impact

The environmental behavior of this compound is influenced by factors such as pH and temperature, affecting its solubility and reactivity. Its release into aquatic systems can lead to toxicity in various organisms, necessitating proper wastewater treatment before discharge .

Case Studies

  • Enzyme Inhibition Studies : Research has explored the competitive inhibition of enzymes by phenolic compounds including this compound. These studies provide insights into its potential applications in pharmacology and toxicology .
  • Extraction Techniques : Recent advancements have focused on using ionic liquids and deep eutectic solvents for the extraction of phenolic compounds from waste streams, highlighting the compound's role in environmental remediation efforts .
  • Toxicity Assessments : Investigations into the toxicity of phenolic compounds have revealed significant health risks associated with high exposure levels, emphasizing the need for careful handling and regulation of compounds like this compound .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

10-Methacryloyloxydecyl Dihydrogen Phosphate (MDP)
  • Structure : Contains a methacrylate group and a 10-carbon alkyl chain linked to a dihydrogen phosphate group (C₁₆H₂₉O₇P).
  • Applications : Widely used in dental adhesives and resin cements for its ability to chemically bond with hydroxyapatite in tooth enamel .
  • Key Differences: The methacrylate group enables polymerization, making MDP suitable for dental materials, whereas the phenolic group in octylphenol phosphate limits such reactivity but enhances antioxidant properties .
Diphenyl Octyl Phosphate
  • Structure : Comprises an octyl chain and two phenyl groups attached to a phosphate group (C₂₀H₂₇O₄P).
  • Applications : Functions as a flame retardant and plasticizer in polymers.
  • Key Differences: The absence of a phenolic ring reduces acidity compared to octylphenol phosphate. Diphenyl octyl phosphate exhibits higher thermal stability, making it preferable for high-temperature applications .
Sodium Dihydrogen Phosphate (NaH₂PO₄)
  • Structure: Inorganic phosphate salt without organic substituents.
  • Applications : Used as a buffering agent in chromatography (e.g., mobile phase in HPLC) and food preservation.
  • Key Differences: Lacks the surfactant properties of octylphenol phosphate due to its ionic nature and absence of hydrophobic groups .

Physicochemical Properties

Property Phenol, Octyl-, Dihydrogen Phosphate MDP Diphenyl Octyl Phosphate Sodium Dihydrogen Phosphate
Molecular Weight (g/mol) 286.3 364.4 362.4 119.98
Solubility Soluble in organic solvents Polar solvents Organic solvents Water-soluble
Acidity (pKa) ~2.0 (phosphate group) ~1.8 ~1.5 ~2.1
Thermal Stability Moderate High (polymerizes) High (>200°C) Decomposes at ~200°C

Application-Specific Comparisons

  • Adhesion Performance: MDP outperforms octylphenol phosphate in dental applications due to its covalent bonding with hydroxyapatite .
  • Environmental Impact: Octylphenol derivatives (e.g., 4-octylphenol ethoxylates) are associated with endocrine disruption, but phosphorylation may reduce bioavailability compared to non-phosphorylated analogs .
  • Flame Retardancy: Diphenyl octyl phosphate is more effective than octylphenol phosphate in polymer matrices due to its higher phosphorus content and aromatic rings enhancing char formation .

Preparation Methods

Catalytic Alkylation of Phenol with Diisobutene

The alkylation process employs strongly acidic cation-exchange resins, such as sulfonated polystyrene crosslinked with divinylbenzene, under controlled temperature and pressure conditions. Key parameters include:

  • Temperature : 110°–140°C (optimal range: 115°–130°C)

  • Pressure : 1.5–2.5 bar (superatmospheric)

  • Molar ratio (phenol:diisobutene) : 1:1 to 8:1 (preferably 2:1)

  • Residence time : 8–12 minutes

The addition of 1–5 wt.% water significantly enhances selectivity toward p-tert-octylphenol by suppressing the formation of undesired by-products like p-tert-butylphenol. For instance, at 130°C and 2.3 bar with 2% water, conversions exceed 94%, yielding p-tert-octylphenol with a purity of 80.2°C setting point.

Table 1: Comparative Alkylation Results Under Varied Conditions

ConditionConversion (%)p-tert-Octylphenol Yield (%)By-Products (%)
90°C, 1 bar, 2% H₂O37.282.98.4 (butyl)
130°C, 2.3 bar, 0% H₂O94.168.828.6 (butyl)
130°C, 2.3 bar, 2% H₂O99.789.5<5.0 (butyl)

Data adapted from US4461916A.

Transalkylation of Dioctylphenol By-Products

A secondary reactor stage is employed to convert dioctylphenol by-products back into p-tert-octylphenol via transalkylation with phenol. This stage operates under similar conditions (110°–140°C, 1.5–2.5 bar) and utilizes the same acidic ion-exchange catalysts. The molar ratio of phenol to dioctylphenol is typically 2:1 to 3:1, achieving near-complete conversion (99.7%).

Phosphorylation of p-tert-Octylphenol

The phosphorylation of p-tert-octylphenol to yield this compound involves reaction with phosphorylating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

Direct Phosphorylation with Phosphorus Oxychloride

POCl₃ is the most widely used phosphorylating agent due to its high reactivity. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of p-tert-octylphenol attacks the electrophilic phosphorus center:

p-tert-Octylphenol+POCl3Phenol, octyl-, dihydrogen phosphate+HCl\text{p-tert-Octylphenol} + \text{POCl}_3 \rightarrow \text{this compound} + \text{HCl}

Reaction Conditions :

  • Solvent : Toluene or dichloromethane (anhydrous)

  • Temperature : 60°–80°C

  • Molar ratio (phenol:POCl₃) : 1:1.2

  • Catalyst : Pyridine (to neutralize HCl)

The reaction typically achieves 85–92% yield after 4–6 hours. Excess POCl₃ and rigorous moisture exclusion are critical to prevent hydrolysis to phosphoric acid.

Table 2: Optimization of POCl₃-Based Phosphorylation

ParameterValue RangeOptimal ValueYield (%)
Temperature (°C)50–907089
Reaction Time (h)3–8591
SolventToluene, DCMToluene88

Two-Step Process via Intermediate Ester Formation

An alternative method involves initial formation of a phosphate triester followed by hydrolysis:

  • Esterification :

3p-tert-Octylphenol+POCl3Tri(octylphenyl) phosphate+3HCl3\,\text{p-tert-Octylphenol} + \text{POCl}_3 \rightarrow \text{Tri(octylphenyl) phosphate} + 3\,\text{HCl}

  • Hydrolysis :

Tri(octylphenyl) phosphate+2H2OPhenol, octyl-, dihydrogen phosphate+2HCl\text{Tri(octylphenyl) phosphate} + 2\,\text{H}_2\text{O} \rightarrow \text{this compound} + 2\,\text{HCl}

This method offers higher purity (>95%) but requires stringent control of hydrolysis conditions (pH 4–6, 40°–60°C) to avoid over-hydrolysis.

Alternative Phosphorylation Methods

Polyphosphoric Acid (PPA) as a Phosphorylating Agent

PPA provides a milder alternative to POCl₃, particularly for heat-sensitive substrates. The reaction proceeds at 100°–120°C over 8–12 hours, yielding 75–82% of the target compound. However, PPA necessitates post-reaction neutralization and generates significant waste.

Enzymatic Phosphorylation

Emerging methodologies employ lipases or phosphatases under aqueous conditions. For example, Candida antarctica lipase B catalyzes the phosphorylation of p-tert-octylphenol using diethyl phosphate as a donor. While enzymatic routes offer eco-friendly advantages, yields remain suboptimal (50–65%).

Industrial-Scale Process Considerations

Catalyst Recycling and Waste Management

Homogeneous catalysts (e.g., pyridine) pose challenges in separation and reuse. Recent advances focus on immobilized catalysts, such as polymer-supported pyridinium chloride, which enable continuous-flow reactors and reduce waste.

Purification and Quality Control

Crude this compound is purified via vacuum distillation or recrystallization from ethanol. Analytical methods include:

  • HPLC : Purity assessment (≥98%)

  • NMR Spectroscopy : Structural confirmation (δ 7.2–7.4 ppm for aromatic protons)

  • Titration : Acid value determination

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing phenol, octyl-, dihydrogen phosphate with high purity for experimental use?

  • Methodological Answer : Optimize synthesis via controlled phosphorylation of octylphenol using phosphorus oxychloride (POCl₃) under inert conditions. Monitor reaction progress via <sup>31</sup>P NMR to confirm phosphate ester formation. Purify via fractional crystallization or chromatography to remove unreacted starting materials and byproducts like diphosphate esters . Validate purity using HPLC with UV detection (λ = 210–220 nm) and elemental analysis (C, H, P) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : Store in airtight, amber glass containers under nitrogen at −20°C to prevent hydrolysis. Avoid exposure to moisture, bases, or elevated temperatures. For short-term use, dissolve in anhydrous acetonitrile or tetrahydrofuran (THF) and store with molecular sieves . Regularly test stability via FT-IR (monitor P=O and P–O–C peaks) and pH measurements of aqueous solutions .

Q. What analytical techniques are most effective for characterizing this compound in complex matrices?

  • Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) in negative ion mode for trace detection. For structural confirmation, combine <sup>1</sup>H/<sup>13</sup>C NMR with 2D COSY and HSQC experiments. Quantify phosphate content via ion chromatography with suppressed conductivity detection . Cross-validate results with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in aqueous versus nonpolar solvents?

  • Methodological Answer : Design factorial experiments to isolate solvent effects. For example:

  • Variables : Solvent polarity (water, THF, hexane), pH (2–12), temperature (25–60°C).
  • Metrics : Hydrolysis rate (via <sup>31</sup>P NMR), aggregation behavior (dynamic light scattering).
  • Analysis : Use Arrhenius plots to model activation energy differences. Compare with computational studies (DFT) to identify solvent-dependent transition states . Address discrepancies by standardizing solvent pre-treatment (e.g., degassing, drying) .

Q. What experimental strategies can elucidate the environmental fate of this compound in atmospheric and aquatic systems?

  • Methodological Answer : Simulate environmental degradation using:

  • Photolysis : UV irradiation (λ = 254–365 nm) in a photoreactor; monitor by LC-MS for breakdown products.
  • Hydrolysis : pH-dependent studies (2–10) with GC-MS analysis of volatile byproducts (e.g., octylphenol).
  • Microbial Degradation : Incubate with soil/water microbiota; track metabolite formation via <sup>13</sup>C-labeled isotope tracing . Compare results with OECD 301/302 biodegradation guidelines .

Q. How can researchers model the interaction between this compound and biological membranes for toxicity studies?

  • Methodological Answer : Use molecular dynamics (MD) simulations with lipid bilayer models (e.g., DPPC or POPC membranes). Parameterize force fields using QM/MM calculations for phosphate headgroup interactions. Validate experimentally via:

  • Fluorescence anisotropy to assess membrane fluidity changes.
  • Isothermal titration calorimetry (ITC) to measure binding thermodynamics.
  • In vitro cytotoxicity assays (e.g., MTT) on human cell lines (e.g., HepG2) .

Q. What advanced statistical methods are suitable for optimizing this compound’s role in catalytic systems?

  • Methodological Answer : Apply response surface methodology (RSM) with central composite design (CCD) to optimize catalyst loading, temperature, and reaction time. Analyze via ANOVA to identify significant factors. For multi-objective optimization (e.g., yield vs. selectivity), use desirability functions or Pareto frontier analysis . Validate models with blind experiments and adjust for heteroscedasticity if needed .

Methodological Considerations

  • Theoretical Frameworks : Link studies to acid-base chemistry (e.g., pKa of phosphate groups) or surfactant theory (e.g., critical micelle concentration) to guide hypothesis formulation .
  • Data Validation : Cross-reference experimental results with computational predictions (e.g., COSMO-RS for solubility) and ensure compliance with AFIRM RSL limits for environmental safety .
  • Contradiction Resolution : Replicate conflicting studies under standardized conditions (e.g., ISO/IEC 17025) and perform meta-analyses using Bayesian statistics to account for variability .

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